
1-(2-Butan-2-ylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butan-2-ylphenoxy)propan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol and a phenol derivative, characterized by the presence of a butyl group attached to the phenyl ring and a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Butan-2-ylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-butylphenol with propylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Butan-2-ylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., PCl5, SOCl2), nucleophiles (e.g., NH3, RNH2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Wissenschaftliche Forschungsanwendungen
1-(2-Butan-2-ylphenoxy)propan-2-ol has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(2-Butan-2-ylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Butan-2-ylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
2-Phenyl-2-propanol: A secondary alcohol with a phenyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-Butoxypropan-2-ol: A glycol ether used as a solvent and in the formulation of cleaning agents and coatings.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a butyl group and a propanol group attached to a phenyl ring makes it a versatile compound with diverse applications in various fields .
Eigenschaften
CAS-Nummer |
5331-25-9 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-(2-butan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-4-10(2)12-7-5-6-8-13(12)15-9-11(3)14/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI-Schlüssel |
OGBFCLDMRJRDJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


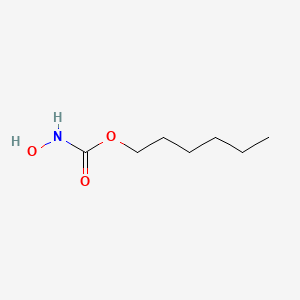
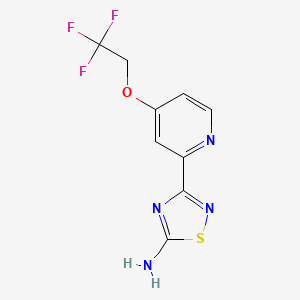
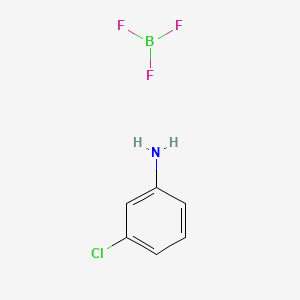

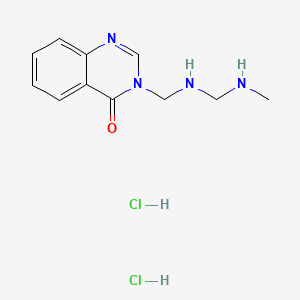
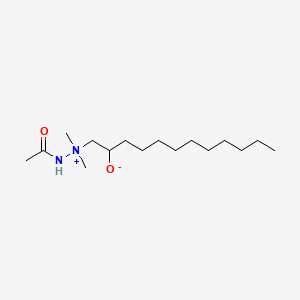
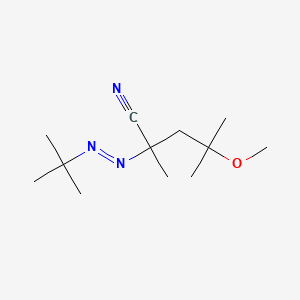

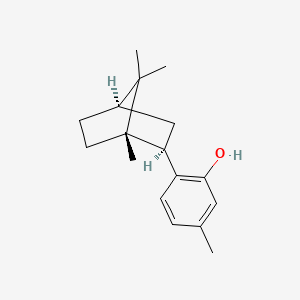
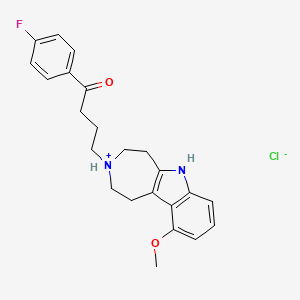
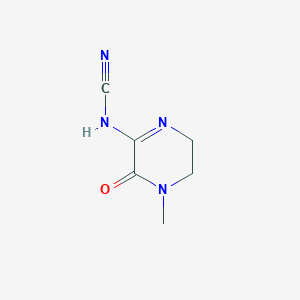
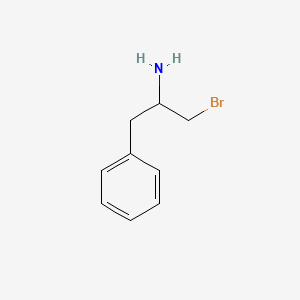
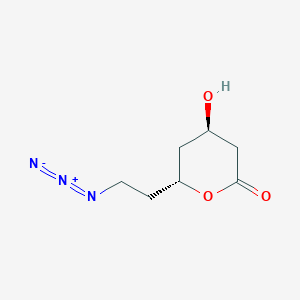
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
